![molecular formula C13H9Cl2NO B14164508 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 5312-50-5](/img/structure/B14164508.png)
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties This compound features a cyclohexa-2,5-dien-1-one core with a 3,4-dichloroanilino group attached via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,4-dichloroaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the use of a base such as piperidine to facilitate the condensation reaction. The reaction mixture is usually heated under reflux in a suitable solvent like toluene, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinones and related derivatives
Reduction: Reduced forms of the compound with altered functional groups
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms
科学的研究の応用
4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its structural features may contribute to its activity against certain diseases.
Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the presence of chlorine atoms and the conjugated system can enhance its binding affinity to target proteins, leading to changes in cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
Compared to similar compounds, 4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one stands out due to the presence of the 3,4-dichloroanilino group. This structural feature imparts unique chemical properties, such as increased reactivity and potential biological activity.
特性
CAS番号 |
5312-50-5 |
|---|---|
分子式 |
C13H9Cl2NO |
分子量 |
266.12 g/mol |
IUPAC名 |
4-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-12-6-3-10(7-13(12)15)16-8-9-1-4-11(17)5-2-9/h1-8,17H |
InChIキー |
QKIGEPBTZSRVJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


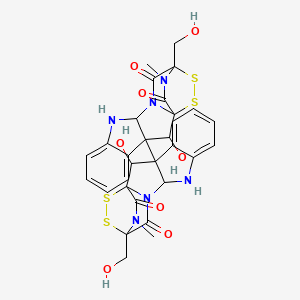
![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
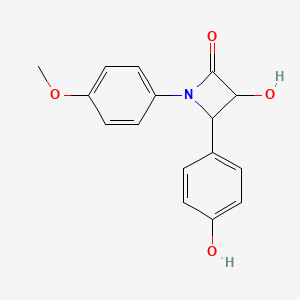
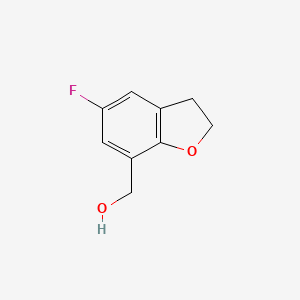

![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B14164452.png)
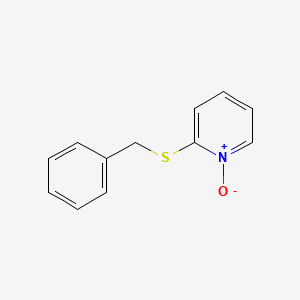
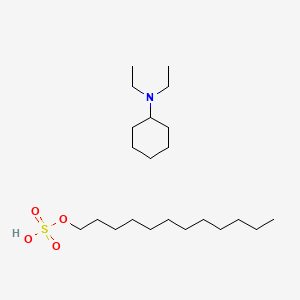
![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
